methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate
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Overview
Description
Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a phenyl group and an ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The ester functional group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Methyl 2-(5-phenyl-2H-pyrrol-3-yl)acetate: Lacks the dihydro functionality, resulting in different reactivity and biological activity.
Ethyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Phenyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate: Contains a phenyl ester group, leading to distinct chemical properties.
Uniqueness: Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring, phenyl group, and ester functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)8-10-7-12(14-9-10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLAPQVQPNWCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=NC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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